

5-Ethylcytidine: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 5-Ethyl cytidine

Cat. No.: B15597620

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CAS Number: 56367-98-7

Introduction

5-Ethylcytidine is a synthetic analog of the naturally occurring nucleoside, cytidine. As a member of the 5-substituted cytidine family, it is of significant interest to researchers in drug discovery and chemical biology. While specific data on 5-Ethylcytidine is limited in publicly available literature, its structural similarity to other well-characterized 5-substituted cytidines, such as 5-azacytidine and 5-ethynylcytidine, suggests its potential as an antimetabolite with applications in oncology and virology. This guide provides a comprehensive overview of the anticipated biochemical properties, mechanism of action, and experimental considerations for 5-Ethylcytidine, drawing parallels from its closely related analogs. It is presumed that 5-Ethylcytidine may act as an inhibitor of DNA methyltransferases (DNMTs), enzymes that are crucial in epigenetic regulation and are often dysregulated in cancer.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of 5-Ethylcytidine is presented below.

Property	Value	Reference
CAS Number	56367-98-7	
Molecular Formula	C ₁₁ H ₁₇ N ₃ O ₅	
Molecular Weight	271.27 g/mol	
Appearance	White to off-white solid (presumed)	
Solubility	Expected to be soluble in DMSO and aqueous solutions	

Anticipated Mechanism of Action: DNA Methyltransferase Inhibition

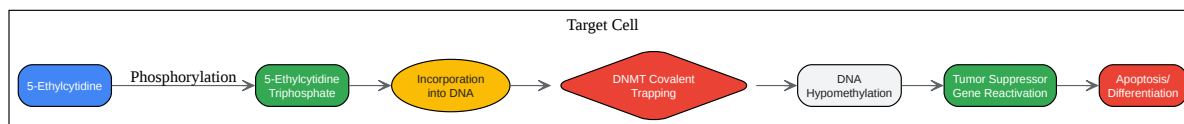
The primary hypothesized mechanism of action for 5-Ethylcytidine is the inhibition of DNA methyltransferases (DNMTs). This is based on the well-established activity of other 5-substituted cytidine analogs like 5-azacytidine and decitabine (5-aza-2'-deoxycytidine).^{[2][3][4][5]}

The proposed signaling pathway for DNMT inhibition by a 5-substituted cytidine analog is as follows:

- **Cellular Uptake and Activation:** 5-Ethylcytidine is transported into the cell and is subsequently phosphorylated by cellular kinases to its active triphosphate form.
- **Incorporation into DNA:** During DNA replication, the triphosphate form of 5-Ethylcytidine is incorporated into the newly synthesized DNA strand in place of deoxycytidine.
- **Covalent Trapping of DNMTs:** DNMTs recognize the modified cytosine base and attempt to methylate it. The presence of the ethyl group at the 5-position is expected to interfere with the methylation reaction, leading to the formation of a stable covalent bond between the enzyme and the DNA.
- **Enzyme Depletion and Hypomethylation:** This irreversible binding effectively traps the DNMT enzyme, leading to its degradation. The depletion of active DNMTs results in a passive

demethylation of the genome during subsequent rounds of DNA replication.

- **Gene Reactivation:** The resulting DNA hypomethylation can lead to the re-expression of silenced tumor suppressor genes, inducing cellular differentiation or apoptosis.



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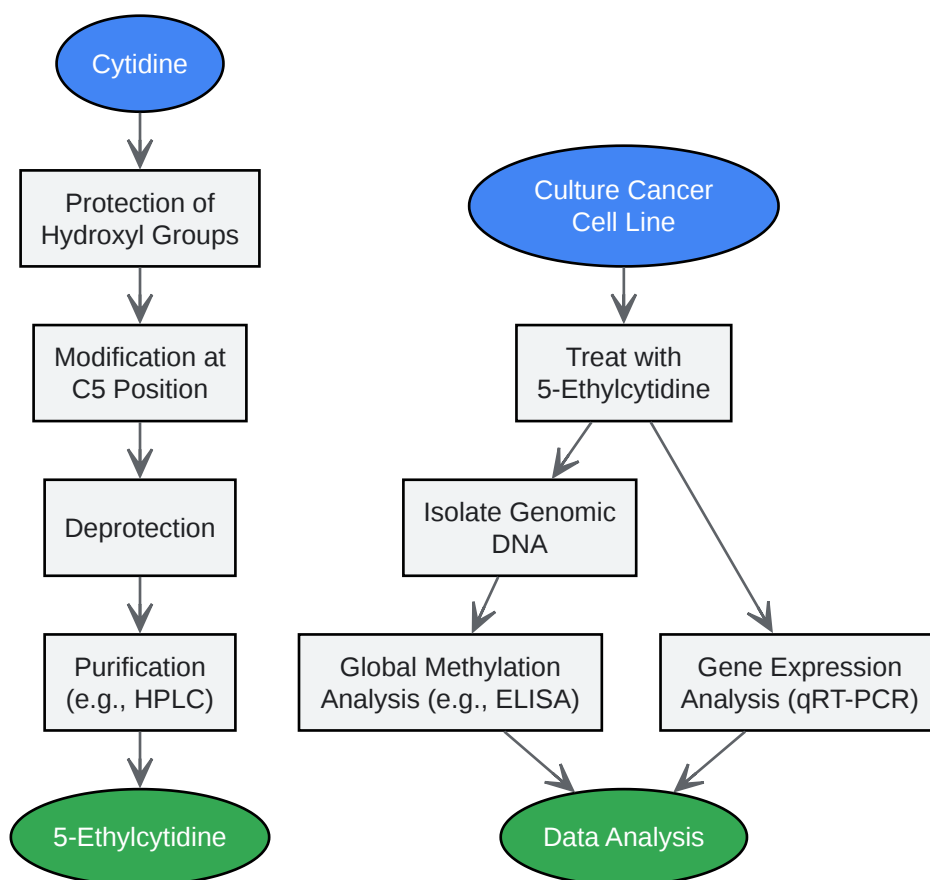
Caption: Proposed mechanism of 5-Ethylcytidine as a DNMT inhibitor.

Experimental Protocols

While specific protocols for 5-Ethylcytidine are not readily available, the following methodologies, adapted from studies on related compounds, can serve as a starting point for its investigation.

Synthesis of 5-Substituted Cytidine Analogs

The synthesis of 5-substituted cytidines often involves a multi-step process starting from cytidine. A general workflow is outlined below, based on the synthesis of 5-formylcytidine.[6][7]



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